molecular formula C10H15O3P B14532711 Benzyl ethyl methylphosphonate CAS No. 62614-27-1

Benzyl ethyl methylphosphonate

Cat. No.: B14532711
CAS No.: 62614-27-1
M. Wt: 214.20 g/mol
InChI Key: GGSFLIRMBNPYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ethyl methylphosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethylphosphite with benzyl bromide under mild conditions can yield benzyl methylphosphonate .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to accelerate the reaction. This method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . This approach is favored due to its high yields and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Benzyl ethyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl ethyl methylphosphonate involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial for its role as a chelating agent. Additionally, its ability to mimic phosphate groups allows it to interfere with enzymatic processes that involve phosphorylation .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl methylphosphonate
  • Benzyl methylphosphonate

Comparison: Benzyl ethyl methylphosphonate is unique due to the presence of both benzyl and ethyl groups attached to the phosphorus atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other phosphonates . The presence of the benzyl group also enhances its potential as a bioisostere in medicinal chemistry .

Properties

CAS No.

62614-27-1

Molecular Formula

C10H15O3P

Molecular Weight

214.20 g/mol

IUPAC Name

[ethoxy(methyl)phosphoryl]oxymethylbenzene

InChI

InChI=1S/C10H15O3P/c1-3-12-14(2,11)13-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

GGSFLIRMBNPYAZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.